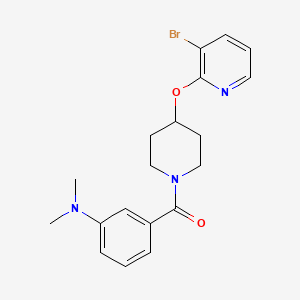

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Beschreibung

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic small molecule characterized by a piperidine ring substituted with a 3-bromopyridinyloxy group and linked via a ketone bridge to a 3-(dimethylamino)phenyl moiety.

Eigenschaften

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O2/c1-22(2)15-6-3-5-14(13-15)19(24)23-11-8-16(9-12-23)25-18-17(20)7-4-10-21-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVRIAVSOLSNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity, mechanisms, and related research findings concerning this compound.

Chemical Structure

The chemical structure of the compound is characterized by a piperidine ring substituted with a bromopyridine and a dimethylaminophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 323.14 g/mol.

Antimicrobial Activity

Research indicates that various piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | MIC (µM) | Activity Type |

|---|---|---|

| Compound A | 6.3 | Antibacterial |

| Compound B | 2.0 | Antibacterial |

| Compound C | >40 | Low Cytotoxicity |

Cytotoxicity Studies

Cytotoxicity assessments have been performed on HepG2 cells, revealing that some analogs of this compound exhibit low cytotoxicity (IC20 > 40 µM), suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Results

| Compound Name | IC20 (µM) | Cell Line |

|---|---|---|

| Compound A | 45 | HepG2 |

| Compound B | 30 | HepG2 |

The proposed mechanism of action for compounds with similar structures includes inhibition of specific bacterial enzymes or pathways essential for bacterial survival. For instance, some studies indicate that these compounds might target the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for maintaining the bacterial cell wall integrity .

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to optimize the biological activity of piperidine derivatives. These studies suggest that modifications at the 4-position of the piperidine ring can significantly influence antimicrobial potency and selectivity .

Table 3: SAR Findings

| Modification | Effect on Activity |

|---|---|

| 4-(p-tert-butylphenyl) | Improved activity (MIC = 2.0 µM) |

| Cyclohexylmethylene | Similar activity to initial hit |

| Urea-linked tert-butyl | Loss of activity |

Case Studies

A notable study investigated the effectiveness of several piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Aryl Ketone Derivatives

A key structural analog is 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone (described in ). Both compounds share:

- Aryl ketone backbone : Critical for binding to hydrophobic pockets in enzymes.

- Halogen substituents : Bromine (target compound) vs. chlorine (analog), which influence electronic properties and metabolic stability.

- Heterocyclic amines : Piperidine (target) vs. morpholine (analog), affecting solubility and pharmacokinetics.

Key Differences :

- The 3-bromopyridinyloxy substituent may enhance π-π stacking interactions in biological targets compared to the pyrrolopyridine core of the analog .

Brominated Pyridine Derivatives

describes 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one , a brominated pyrimidine-tri-one compound. Comparisons include:

- Bromine positioning : The target compound’s bromine is on a pyridine ring (meta position), whereas the analog places bromine on a phenyl group (para position). This difference impacts steric hindrance and electronic distribution.

- Bioactivity : Pyrimidine-tri-one derivatives are often associated with kinase inhibition, while piperidine-linked aryl ketones (like the target compound) may target G-protein-coupled receptors or epigenetic enzymes .

Natural Compound Analogs

highlights natural ferroptosis-inducing compounds (FINs) in cancer research. However, synthetic compounds like the target molecule typically exhibit higher metabolic stability than natural analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone, and how can reaction conditions be optimized for yield?

- Methodology : Adapt multi-step coupling reactions from analogous benzoylpiperidine derivatives. For example, use a nucleophilic substitution reaction between 3-bromo-2-hydroxypyridine and a piperidine intermediate, followed by a carbonyl coupling with 3-(dimethylamino)benzoic acid derivatives. Optimize solvent polarity (e.g., dichloromethane or DMF) and base (e.g., NaOH or KCO) to enhance reactivity .

- Yield Improvement : If yields are low (<20%), consider microwave-assisted synthesis or catalyst screening (e.g., Pd-based catalysts for aryl coupling steps) .

Q. Which purification techniques are most effective for isolating this compound, and how can purity be validated?

- Purification : Use gradient column chromatography (e.g., n-hexane/EtOAc or CHCl/MeOH) based on polarity differences observed in similar compounds . For challenging separations, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

- Purity Validation : Confirm purity (>95%) via HPLC (retention time consistency) and elemental analysis. Address discrepancies between calculated and observed elemental values by testing for residual solvents via TGA or DSC .

Q. What spectroscopic methods are critical for structural elucidation, and how should conflicting NMR data be resolved?

- Primary Techniques :

- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the piperidinyl and aromatic regions .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks and fragment patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the bromopyridinyl and dimethylaminophenyl moieties?

- Design : Synthesize analogs with substitutions at the bromine (e.g., Cl, F) or dimethylamino group (e.g., replacing with morpholine). Assess activity in target assays (e.g., kinase inhibition) .

- Data Interpretation : Use molecular docking to correlate electronic effects (e.g., bromine’s electronegativity) with binding affinity. Cross-validate with in vitro IC values .

Q. What mechanistic insights can be gained from stability studies under physiological conditions?

- Experimental Setup : Incubate the compound in PBS (pH 7.4) and human liver microsomes. Monitor degradation via LC-MS/MS at 0, 6, 12, and 24 hours .

- Key Findings : If rapid degradation occurs, identify metabolites (e.g., demethylation or oxidation products) and modify the structure to block metabolic hotspots (e.g., fluorination) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

- Hypothesis Testing : Evaluate pharmacokinetic parameters (e.g., plasma protein binding, LogP) to explain poor in vivo efficacy despite high in vitro potency. Use PAMPA assays to assess blood-brain barrier penetration .

- Mitigation Strategies : Improve solubility via prodrug approaches (e.g., phosphate esters) or formulation optimization (e.g., nanoemulsions) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.